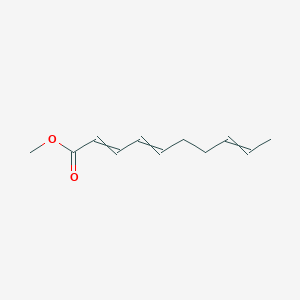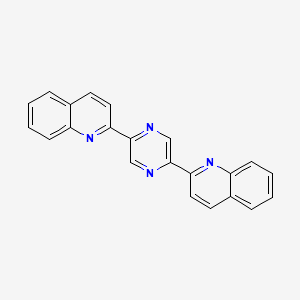
2,2'-(Pyrazine-2,5-diyl)diquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Pyrazine-2,5-diyl)diquinoline is a heterocyclic compound that features a pyrazine ring fused with two quinoline units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyrazine-2,5-diyl)diquinoline typically involves the condensation of pyrazine derivatives with quinoline derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 2,2’-(Pyrazine-2,5-diyl)diquinoline are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyrazine-2,5-diyl)diquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline rings, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
2,2’-(Pyrazine-2,5-diyl)diquinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2,2’-(Pyrazine-2,5-diyl)diquinoline involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-(2,5-Pyrazinediyl)diacetonitrile: Another pyrazine derivative with different substituents.
2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide: A compound with a similar pyrazine core but different functional groups
Uniqueness
2,2’-(Pyrazine-2,5-diyl)diquinoline is unique due to its dual quinoline units, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
667874-71-7 |
|---|---|
Molecular Formula |
C22H14N4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(5-quinolin-2-ylpyrazin-2-yl)quinoline |
InChI |
InChI=1S/C22H14N4/c1-3-7-17-15(5-1)9-11-19(25-17)21-13-24-22(14-23-21)20-12-10-16-6-2-4-8-18(16)26-20/h1-14H |
InChI Key |
CPGOSVNSMPCLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CN=C(C=N3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


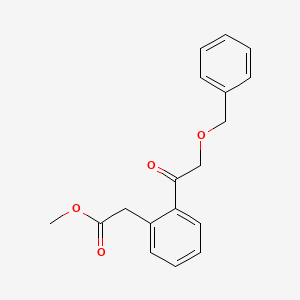
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
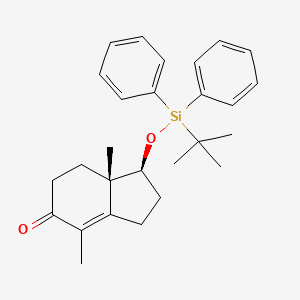

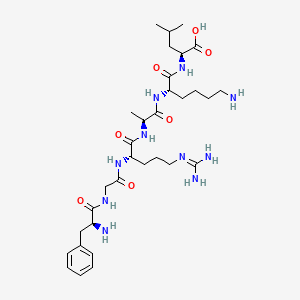
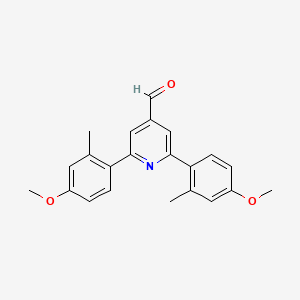
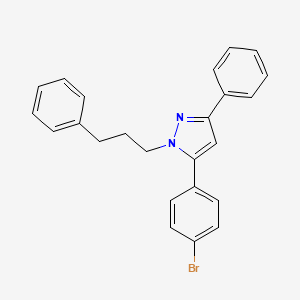

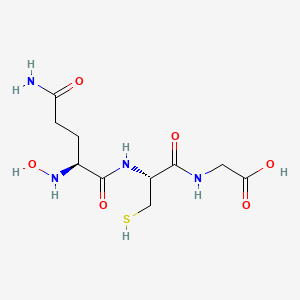
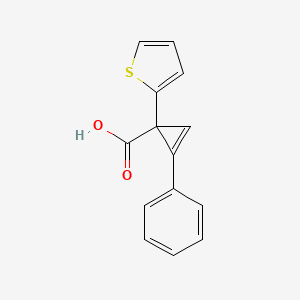
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
